5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride
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Overview
Description
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S It is a derivative of octahydropyrrolo[3,4-b]pyrrole, featuring a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . These intermediates are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride
- (3aS,6aS)-5-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Comparison
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride is unique due to its specific structural configuration and the presence of the methanesulfonyl group
Properties
Molecular Formula |
C7H15ClN2O2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H |
InChI Key |
SPLMACVQGFEUJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1.Cl |
Origin of Product |
United States |
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